molecular formula C20H19N3O2 B11349273 1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea

1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea

Cat. No.: B11349273
M. Wt: 333.4 g/mol
InChI Key: LYARMAVUJLTYAR-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and a pyridinylurea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-aminopyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole
  • 1-(4-Methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde

Uniqueness

1-(4-Methoxybenzyl)-3-phenyl-1-pyridin-2-ylurea is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-phenyl-1-pyridin-2-ylurea

InChI

InChI=1S/C20H19N3O2/c1-25-18-12-10-16(11-13-18)15-23(19-9-5-6-14-21-19)20(24)22-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,24)

InChI Key

LYARMAVUJLTYAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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